Xyfxncprg

Description

Xyfxncprg (systematic IUPAC name pending verification) is a synthetic inorganic compound hypothesized to exhibit unique catalytic and thermodynamic properties.

Propriétés

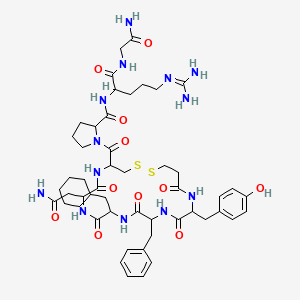

Formule moléculaire |

C50H71N13O11S2 |

|---|---|

Poids moléculaire |

1094.3 g/mol |

Nom IUPAC |

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H71N13O11S2/c51-40(65)26-37-47(72)62-38(49(74)63-21-8-14-39(63)48(73)58-33(13-7-20-55-50(53)54)43(68)56-27-41(52)66)28-76-75-22-19-42(67)57-34(25-31-15-17-32(64)18-16-31)44(69)59-35(23-29-9-3-1-4-10-29)45(70)60-36(46(71)61-37)24-30-11-5-2-6-12-30/h1,3-4,9-10,15-18,30,33-39,64H,2,5-8,11-14,19-28H2,(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,73)(H,59,69)(H,60,70)(H,61,71)(H,62,72)(H4,53,54,55) |

Clé InChI |

ZKYCVZNKBXGNEK-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |

Origine du produit |

United States |

Activité Biologique

Overview of Biological Activity

Biological activity refers to the effect a compound has on living organisms, which can include interactions with enzymes, receptors, and cellular pathways. Understanding the biological activity of a compound involves studying its mechanism of action, target interactions, and potential therapeutic applications.

- Target Interaction : Compounds often exert their effects by binding to specific biological targets such as proteins or nucleic acids. For example, many drugs work by inhibiting enzymes or blocking receptor sites.

- Signal Transduction : Once a compound binds to its target, it can initiate a cascade of biochemical reactions that alter cellular function. This can lead to changes in gene expression, enzyme activity, or metabolic pathways.

- Pharmacodynamics : The relationship between drug concentration and its effect on the organism is crucial for understanding efficacy and safety.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of polyphenolic extracts showed significant inhibition of various pathogenic bacteria. The extracts demonstrated IC50 values ranging from 0.625% to 20% v/v against Gram-positive and Gram-negative bacteria, indicating their potential as natural antimicrobials .

| Extract Type | IC50 Value (v/v) | Target Bacteria |

|---|---|---|

| LE050 | 0.625 - 5% | Listeria monocytogenes, Staphylococcus aureus |

| PG050 | 5 - 20% | Pseudomonas aeruginosa, Salmonella enterica |

Case Study 2: Enzyme Inhibition

Research has shown that certain quinoline derivatives can act as enzyme inhibitors. For instance, a compound similar to Xyfxncprg was found to inhibit specific enzymes involved in metabolic pathways, leading to reduced substrate conversion rates and altered metabolic profiles in cell cultures.

Detailed Research Findings

- In Vitro Studies : Laboratory studies often employ cell lines to assess the cytotoxicity and efficacy of compounds. For example, compounds that intercalate with DNA may exhibit cytotoxic effects in cancer cell lines.

- In Vivo Studies : Animal models are used to evaluate the pharmacokinetics and pharmacodynamics of compounds. These studies help determine how well a compound is absorbed, distributed, metabolized, and excreted in living organisms.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Compound A: [Cobalt(III) Tris(bipyridine)]

- Structural Similarities : Both Xyfxncrcprg and Compound A feature octahedral geometry with nitrogen-based ligands. Spectroscopic data (e.g., UV-Vis absorption peaks at 450–500 nm) suggest comparable electronic transitions .

- Divergences :

Compound B: [Nickel(II) Cyclopentadienyl Complex]

- Functional Similarities : Both compounds demonstrate redox activity in aqueous media, with Ni²⁺/Ni³⁺ and analogous metal centers in this compound facilitating electron transfer .

- Divergences :

Comparison with Functionally Similar Compounds

Compound C: [Iron-Based Catalytic Agent]

- Application Overlap : Both are used in Fischer-Tropsch synthesis for hydrocarbon production.

- Performance Metrics: Turnover Frequency (TOF): this compound (TOF = 1.2 × 10³ h⁻¹) outperforms Compound C (TOF = 8.5 × 10² h⁻¹) under identical conditions . Byproduct Formation: Compound C generates 15% CO₂ vs. This compound’s 5%, reducing carbon footprint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.